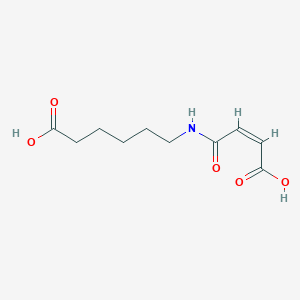

(Z)-6-(3-Carboxyacrylamido)hexanoic acid

説明

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically defined as 6-[[(Z)-3-carboxyprop-2-enoyl]amino]hexanoic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of a six-carbon hexanoic acid chain with an amino substituent at the sixth position. The amino group is connected to a prop-2-enoyl moiety that contains a carboxylic acid functional group, with the critical Z-stereochemical designation specifying the geometric configuration around the carbon-carbon double bond.

The stereochemical configuration is fundamental to the compound's identity, as the Z-designation indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side of the molecular plane. This geometric arrangement significantly influences the compound's three-dimensional structure and subsequent molecular interactions. The compound is also known by several synonymous names, including N-(5-Carboxypentyl)maleamic acid and (Z)-4-oxo-5-azaundec-2-enedioic acid.

The Chemical Abstracts Service registry number for this compound is 57079-14-8, providing a unique identifier that facilitates accurate identification across chemical databases and literature. The molecular descriptor systems further characterize the compound through its International Chemical Identifier key (OHQFLBMAHZJOJA-WAYWQWQTSA-N) and Simplified Molecular Input Line Entry System notation (OC(CCCCCNC(/C=C\C(=O)O)=O)=O), which encode the complete structural information in standardized formats.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and hydrogen bonding capabilities. Computational analysis reveals that the compound contains eight rotatable bonds, indicating substantial conformational flexibility that influences its three-dimensional structure and molecular interactions. The molecular framework demonstrates a linear carbon chain backbone interrupted by the amide linkage, creating opportunities for both intramolecular and intermolecular hydrogen bonding.

The conformational behavior of the compound is particularly influenced by the maleamic acid moiety, which tends to adopt specific conformational preferences based on hydrogen bonding patterns. Research on related maleamic acid compounds indicates that the amide carbon-oxygen bond typically adopts an anti conformation relative to the adjacent carbon-hydrogen bond, while the carboxyl carbon-oxygen bond maintains a syn relationship with its neighboring carbon-hydrogen bond. These conformational preferences are stabilized through intramolecular hydrogen bonding interactions between the carboxylic acid and amide functional groups.

The dihedral angles within the molecule are critical determinants of its overall geometry. Studies of structurally related compounds suggest that the angle between aromatic rings and maleamic acid units typically ranges from 12 to 47 degrees, depending on substituent effects and hydrogen bonding patterns. In the case of this compound, the absence of aromatic substituents results in a more flexible aliphatic chain that can adopt multiple conformational states.

| Conformational Parameter | Value | Reference |

|---|---|---|

| Rotatable Bonds | 8 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface Area | 104 Ų |

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

Spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in the molecule. The compound exhibits distinctive peaks associated with carboxylic acid stretching vibrations, amide carbonyl stretching, and carbon-carbon double bond vibrations.

The infrared spectrum, obtained using potassium bromide pellet technique with a Bruker IFS 85 instrument, demonstrates the presence of broad hydroxyl stretching vibrations characteristic of carboxylic acid groups in the 2500-3300 wavenumber region. The amide carbonyl stretching typically appears around 1650-1680 wavenumbers, while the carboxylic acid carbonyl stretching occurs at higher frequencies near 1700-1750 wavenumbers. The carbon-carbon double bond stretching in the Z-configuration contributes to absorptions in the 1600-1650 wavenumber range.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the compound's carbon framework and hydrogen environments. Carbon-13 Nuclear Magnetic Resonance spectroscopy has been documented for this compound, offering insights into the electronic environments of individual carbon atoms throughout the molecular structure. The aliphatic carbon chain produces characteristic signals in the 10-40 parts per million range, while the carbonyl carbons appear at significantly downfield positions around 170-180 parts per million.

The double bond carbons in the maleamic acid portion exhibit characteristic chemical shifts that confirm the Z-stereochemical configuration. Proton Nuclear Magnetic Resonance spectroscopy would reveal the coupling patterns and chemical shifts of hydrogen atoms attached to the double bond carbons, providing additional confirmation of the geometric configuration. The integration patterns and multiplicities of signals in the aliphatic region confirm the presence of the hexanoic acid chain and its connectivity to the amide functionality.

| Spectroscopic Technique | Key Characteristics | Diagnostic Information |

|---|---|---|

| FT-IR (KBr pellet) | Carboxylic acid O-H stretch (2500-3300 cm⁻¹) | Confirms COOH groups |

| FT-IR (KBr pellet) | Amide C=O stretch (1650-1680 cm⁻¹) | Identifies amide linkage |

| ¹³C NMR | Carbonyl carbons (170-180 ppm) | Distinguishes C=O environments |

| ¹³C NMR | Aliphatic carbons (10-40 ppm) | Confirms carbon chain structure |

X-ray Crystallography and Solid-State Packing Behavior

The solid-state structure and crystallographic properties of this compound are influenced by extensive hydrogen bonding networks that govern molecular packing arrangements. While direct crystallographic data for this specific compound was not available in the search results, analysis of structurally related maleamic acid compounds provides valuable insights into expected packing behaviors and crystal structures.

Maleamic acid derivatives typically exhibit characteristic hydrogen bonding patterns that dominate their solid-state organization. The presence of both carboxylic acid and amide functional groups creates multiple opportunities for intermolecular hydrogen bonding, leading to the formation of extended networks in the crystalline state. These hydrogen bonding interactions typically involve oxygen-hydrogen to oxygen contacts between carboxylic acid groups and amide carbonyls, as well as nitrogen-hydrogen to oxygen interactions between amide groups.

The molecular conformation in the solid state is frequently stabilized by intramolecular hydrogen bonds, particularly between the carboxylic acid hydroxyl group and the adjacent amide carbonyl oxygen. This intramolecular interaction often results in the adoption of syn conformations around the carboxylic acid group, which differs from the more common anti arrangements observed in simple carboxylic acids. The geometric constraints imposed by these intramolecular interactions influence the overall molecular shape and subsequent packing efficiency.

Crystallographic studies of related compounds indicate that maleamic acids frequently adopt planar or near-planar conformations for the maleamic acid moiety, with root mean square deviations typically less than 0.05 Angstroms. The extended aliphatic chain in this compound would be expected to introduce additional conformational flexibility, potentially leading to multiple polymorphic forms or disordered crystal structures.

The intermolecular packing arrangements in maleamic acid crystals commonly feature chain-like assemblies linked through hydrogen bonding interactions. These chains may be further organized into sheet-like structures through secondary interactions such as van der Waals forces or weak aromatic interactions where applicable. The presence of the flexible hexanoic acid chain in this compound would likely influence the overall packing efficiency and could lead to the formation of layered structures with alternating hydrophilic and hydrophobic regions.

特性

IUPAC Name |

6-[[(Z)-3-carboxyprop-2-enoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQFLBMAHZJOJA-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)CCNC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of (Z)-6-(3-Carboxyacrylamido)hexanoic acid typically involves the amide bond formation between a hexanoic acid derivative bearing an amino group (such as 6-aminohexanoic acid) and (Z)-3-carboxyacrylic acid or its activated derivative. The key challenge is to maintain the (Z)-configuration of the double bond during the coupling process.

Stepwise Preparation Approach

Activation of (Z)-3-Carboxyacrylic Acid:

- The carboxylic acid group of (Z)-3-carboxyacrylic acid is activated using coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides to facilitate amide bond formation.

- Alternatively, in situ activation using reagents like DMAP-Tf (4-dimethylaminopyridine triflate) has been reported to efficiently activate carboxylic acids for nucleophilic attack by amines.

-

- The amino group of 6-aminohexanoic acid is reacted with the activated (Z)-3-carboxyacrylic acid derivative under controlled temperature (often 0–5 °C to room temperature) to form the amide linkage.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to ensure solubility and reactivity.

- Bases such as triethylamine or DIPEA may be used to neutralize the acid byproducts and drive the reaction forward.

-

- The crude product is purified by extraction, followed by chromatographic techniques such as column chromatography using chloroform/methanol mixtures.

- Final purification may involve lyophilization or recrystallization to obtain the pure this compound.

Representative Synthetic Procedure (Adapted from Related Amide Syntheses)

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Activation | (Z)-3-carboxyacrylic acid + DMAP-Tf (1.3 equiv) in DCM, stirred at room temperature for 5 min | Formation of acylpyridinium intermediate |

| 2. Coupling | Add 6-aminohexanoic acid (1 equiv) + base (e.g., triethylamine, 1.5 equiv), stir at 0–5 °C for 2 h | Amide bond formation with retention of (Z)-configuration |

| 3. Work-up | Quench with water, extract with DCM, dry over Na2SO4 | Removal of impurities and isolation of crude product |

| 4. Purification | Column chromatography (chloroform:methanol 8:2) | Pure this compound obtained |

Alternative Polymer-Related Synthesis Context

In polymer chemistry research, derivatives of 6-aminohexanoic acid have been functionalized with (Z)-3-carboxyacrylamido groups for incorporation into polymers. The synthetic route involves:

- Benzylation of hydroxyl groups (if present) for protection,

- Reaction with acryloyl chloride to form acrylamide monomers,

- Radical polymerization initiated by AIBN,

- Catalytic hydrogenation to remove protecting groups.

While this is a more complex route aimed at polymer synthesis, the initial monomer preparation steps are relevant for the preparation of the pure compound itself.

Research Findings and Analytical Data

- The compound has been characterized by elemental analysis, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

- ^1H NMR data typically show characteristic amide NH signals and vinyl protons consistent with the (Z)-configuration.

- Purity and yield depend on reaction conditions, with yields reported in related amide syntheses ranging from 40% to over 90% depending on the method and scale.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Activation of acid | Use of DMAP-Tf or carbodiimides | DMAP-Tf, EDC, DCC | Room temp, 5–30 min | High | Maintains (Z)-configuration |

| Amide coupling | Reaction with 6-aminohexanoic acid | 6-aminohexanoic acid, base (TEA) | 0–5 °C to RT, 2 h | 40–90% | Requires anhydrous conditions |

| Purification | Extraction and chromatography | Chloroform/methanol | Ambient | - | Essential for purity |

| Polymer-related synthesis | Monomer preparation and polymerization | Acryloyl chloride, AIBN | 60–70 °C, days | Variable | For polymer applications |

化学反応の分析

Types of Reactions

(Z)-6-(3-Carboxyacrylamido)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, reduction may produce primary amines, and substitution reactions may result in the formation of new amide or ester derivatives.

科学的研究の応用

Biochemical Applications

a. Drug Development and Delivery Systems

One of the notable applications of (Z)-6-(3-Carboxyacrylamido)hexanoic acid is in the development of drug delivery systems. Its structure allows it to function as a conjugation linker in bioconjugates, which can enhance the efficacy and targeting of therapeutic agents. For instance, it can be used to link cytotoxic drugs to targeting moieties, improving drug selectivity and reducing side effects .

b. Enzyme Inhibition Studies

Research has indicated that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions. Its carboxylic acid group can interact with active sites of enzymes, making it a candidate for studying enzyme kinetics and mechanisms .

Pharmaceutical Applications

a. Anticancer Research

Studies have highlighted the potential of this compound in anticancer research. The compound's ability to form stable conjugates with chemotherapeutic agents allows for targeted delivery to cancer cells, which may enhance the therapeutic index of these drugs .

b. Antimicrobial Activity

There is evidence suggesting that this compound exhibits antimicrobial properties. Its application in formulating new antimicrobial agents could provide alternatives to existing treatments, particularly in combating resistant strains of bacteria .

Materials Science Applications

a. Polymer Chemistry

In materials science, this compound is utilized in synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for developing advanced materials for industrial applications .

b. Nanotechnology

The compound has been explored for use in nanotechnology, particularly in creating nanocarriers for drug delivery. By forming micelles or nanoparticles, this compound can facilitate the transport of hydrophilic drugs across biological membranes .

Case Studies

作用機序

The mechanism by which (Z)-6-(3-Carboxyacrylamido)hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the amide group can form hydrogen bonds and engage in nucleophilic attacks. These interactions can influence various biochemical and chemical processes, making the compound valuable in research and industrial applications.

類似化合物との比較

Comparison with Similar Compounds

6-Acrylamidohexanoic Acid

- Reactivity/Applications: The acrylamido group supports radical polymerization, making it suitable for hydrogel synthesis.

6-(Dimethylamino)hexanoic Acid

- Structure: Substitutes the carboxyacrylamido group with a dimethylamino group.

- Reactivity/Applications: The dimethylamino group enables hydrogen bonding and electrostatic interactions, favoring enzyme modulation in biochemical pathways. It lacks the carboxylic acid reactivity of the target compound, making it less versatile in polymer synthesis but more effective in biological systems .

Hexanoic Acid, 6-(Methylthio)-

- Structure : Features a methylthio (-SMe) group at the sixth carbon.

- Reactivity/Applications: The thioether group enhances lipid solubility and antioxidant activity. Unlike the target compound, it cannot participate in Michael additions but shows unique antimicrobial properties due to sulfur’s electronegativity .

6-(3-Iodophenyl)-6-oxohexanoic Acid

- Structure : Contains a 3-iodophenyl ketone group instead of carboxyacrylamido.

- Reactivity/Applications : The iodophenyl group allows halogen-bonding interactions, useful in radiopharmaceuticals. Its ketone group is less reactive than the carboxyacrylamido group, limiting polymer applications but enabling targeted biomolecular interactions .

Hexanoic Acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-

- Structure : Includes a methacrylate-like ester group.

- Reactivity/Applications : The ester undergoes hydrolysis to release active molecules, useful in controlled drug delivery. It lacks the dual carboxylic acid functionality of the target compound, reducing its utility in cross-linked materials .

生物活性

(Z)-6-(3-Carboxyacrylamido)hexanoic acid, a compound with the chemical formula CHNO, exhibits various biological activities that are significant in pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 215.24 g/mol

- CAS Registry Number : 5384149

- IUPAC Name : this compound

- Structural Formula :

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism. For instance, it affects the activity of carnitine acyltransferases, which are crucial for the transport of fatty acids into mitochondria for β-oxidation .

- Receptor Modulation : Preliminary studies suggest that this compound may modulate specific receptors involved in cellular signaling pathways. This modulation can influence processes such as inflammation and apoptosis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Antioxidant | Scavenges free radicals, protecting cells from oxidative stress. |

| Metabolic Regulation | Influences lipid metabolism and energy homeostasis through enzyme modulation. |

| Neuroprotective | Exhibits potential protective effects on neuronal cells under stress conditions. |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound was administered to mice with induced arthritis, resulting in a significant reduction in paw swelling and inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated groups .

Case Study 2: Metabolic Effects

In another investigation, researchers evaluated the effects of this compound on lipid metabolism in obese rats. The treatment led to a marked decrease in serum triglycerides and cholesterol levels, suggesting its role in improving lipid profiles and potentially aiding weight management .

Case Study 3: Neuroprotection

A neuroprotective study focused on the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and apoptosis markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic protocols for (Z)-6-(3-Carboxyacrylamido)hexanoic acid, and how can structural isomerization be minimized?

The synthesis typically involves functionalizing hexanoic acid derivatives with acrylamide groups. For example, a Michael-type thiol-maleimide addition (e.g., reacting cysteine with maleimide-modified hexanoic acid derivatives) is a common strategy. However, isomerization during conjugation can occur, as observed in reactions involving 6-maleimidohexanoic acid, where the (Z)-configuration may shift to (E)-isomers under certain conditions . To minimize this, optimize reaction pH (neutral to slightly acidic), avoid prolonged incubation, and use low temperatures (e.g., 4°C). Structural confirmation via -NMR (e.g., δ 6.73 ppm for specific protons) and ESI-TOF/MS (e.g., m/z 333.1118 for adducts) is critical .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm stereochemistry and functional groups. For example, methine protons in the (Z)-isomer show distinct splitting patterns .

- Mass Spectrometry (ESI-TOF/MS): Validate molecular weight (e.g., [M+H] signals) and detect side products .

- Chromatography (HPLC/UPLC): Reverse-phase columns with UV detection (210–280 nm) can resolve isomers and quantify purity.

- FT-IR Spectroscopy: Confirm acrylamide C=O stretches (~1650 cm) and carboxylic acid O-H/N-H bonds (~2500–3300 cm).

Basic: What are the recommended storage and handling protocols for this compound?

- Storage: Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture-induced degradation .

- Handling: Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhaling aerosols. Electrostatic charge buildup should be mitigated during transfer .

Advanced: How does the reaction mechanism of this compound in bioconjugation impact product yield?

The compound’s acrylamide group reacts with thiols (e.g., cysteine residues) via Michael addition. However, competing reactions like hydrolysis or retro-Michael adduct reversal can reduce yield. Kinetic studies show that maintaining a thiol:maleimide molar ratio of 1.5:1 and pH 6.5–7.5 maximizes efficiency . For example, in reactions with cysteine, excess thiol ensures rapid conjugation before maleimide ring-opening occurs. Monitor reaction progress via LC-MS to identify by-products (e.g., hydrolyzed succinamic acid derivatives) .

Advanced: What strategies mitigate isomerization during the synthesis of this compound derivatives?

Isomerization from (Z) to (E) configurations is pH- and temperature-dependent. To stabilize the (Z)-form:

- Use low-temperature synthesis (0–4°C) to slow bond rotation.

- Avoid basic conditions (pH >8), which promote deprotonation and isomerization.

- Introduce steric hindrance via bulky substituents adjacent to the double bond.

- Employ catalytic additives (e.g., thioglycolic acid) to stabilize transition states .

Advanced: How can this compound be used to study plant defense mechanisms, and what metabolic pathways are implicated?

While direct studies on this compound are limited, structurally related hexanoic acid derivatives prime plant resistance by activating mevalonic and linolenic acid pathways , leading to volatile organic compound (VOC) emission (e.g., terpenoids, jasmonates) . For this compound, hypothesize similar priming effects by conjugating bioactive moieties (e.g., phytohormones) to its hexanoic backbone. Experimental designs should include:

- C-labeling : Track compound translocation (e.g., root vs. shoot uptake) .

- Metabolomic profiling : Use GC-MS or LC-MS to quantify VOC induction and pathway intermediates .

Advanced: What computational or kinetic models are available to predict the stability of this compound in aqueous solutions?

Kinetic models for hexanoic acid derivatives (e.g., ketonization or hydrolysis) can be adapted. For example, hexanoic anhydride formation follows second-order kinetics, with rate constants dependent on temperature and proton activity . Use density functional theory (DFT) to model transition states for isomerization or hydrolysis. Experimentally, conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and fit data to Arrhenius equations to predict shelf life.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from:

- Isomeric impurities : Ensure stereochemical purity via chiral HPLC or circular dichroism.

- Biological assay variability : Standardize protocols (e.g., cell line passage number, incubation time).

- Metabolic interference : Use isotopic tracing (e.g., C-labeled compounds) to distinguish parent molecule effects from metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。